molecular formula C16H20N4O3S B1203259 N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B1203259
M. Wt: 348.4 g/mol
InChI Key: UXAHGCRRTODSNS-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide is a member of benzimidazoles.

Scientific Research Applications

Antimicrobial Activity

N-substituted benzimidazole derivatives, including N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide, have shown promise as antimicrobial agents. For instance, similar compounds have demonstrated potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives being significantly more potent than standard drugs like Sultamicillin (Chaudhari et al., 2020). Additionally, benzimidazole-thiazole derivatives have displayed antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Anticancer Properties

Certain benzimidazole derivatives have been explored for their anticancer properties. For example, thiazole–benzimidazole derivatives have shown selective antiproliferative activity against cancer cells (Özkay et al., 2016). Furthermore, novel benzimidazole–thiazole derivatives synthesized for anticancer purposes have exhibited promising activity against various cancer cell lines (Nofal et al., 2014).

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral capabilities. Specific compounds within this category have shown activity against viruses like the Hepatitis C Virus (HCV), highlighting the potential of these derivatives in antiviral therapy (Youssif et al., 2016).

Antioxidant Properties

In the context of industrial applications, some benzimidazole derivatives have been studied as antioxidants for base oil. These compounds, through their structural composition, have shown efficiency in enhancing the oxidation stability of base oils (Basta et al., 2017).

Anthelmintic Activity

Research has also explored the potential of benzimidazole derivatives as anthelmintic agents. Some derivatives have been evaluated for their effectiveness against earthworms, indicating their potential in treating parasitic worm infestations (Sawant & Kawade, 2011).

properties

Product Name

N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H20N4O3S/c21-15(17-11-5-3-1-2-4-6-11)10-24-16-18-13-8-7-12(20(22)23)9-14(13)19-16/h7-9,11H,1-6,10H2,(H,17,21)(H,18,19)

InChI Key

UXAHGCRRTODSNS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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